molecular formula C3H9Br2N B2615451 2-Bromopropan-1-amine hydrobromide CAS No. 2403-33-0

2-Bromopropan-1-amine hydrobromide

Cat. No.: B2615451
CAS No.: 2403-33-0
M. Wt: 218.92
InChI Key: RELBUBTYJUVMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopropan-1-amine hydrobromide is an organic compound with the molecular formula C3H9Br2N. It is a brominated amine salt, commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis .

Scientific Research Applications

2-Bromopropan-1-amine hydrobromide has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It is often used as a reagent in chemical synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is reported to be 1.01 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropan-1-amine hydrobromide can be synthesized through the bromination of 1-aminopropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process is carried out under reflux conditions, where 1-aminopropane is treated with HBr, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopropan-1-amine hydrobromide is unique due to its specific reactivity profile and the position of the bromine atom on the second carbon. This positioning allows for distinct chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-bromopropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN.BrH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBUBTYJUVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.